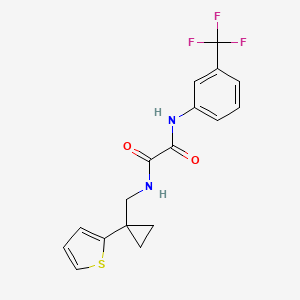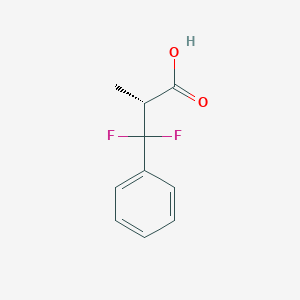
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H15F3N2O2S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
The compound’s fungicidal potential has been investigated. Researchers synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercially available fungicides. Compound 4f, in particular, showed promise as a candidate for further development .
Antimicrobial Properties
While more research is needed, preliminary studies have indicated that certain derivatives of this compound exhibit antimicrobial potential . Investigating its effects against specific pathogens could yield valuable insights.
Heterocycle Synthesis
The compound’s synthesis involves splicing natural molecules—nicotinic acid and thiophene. Researchers can use this approach to create other heterocyclic compounds with diverse applications .
Biological Effects
Thiophene-based compounds, including this one, have fascinated scientists due to their potential biological effects. Further investigations could uncover additional applications .
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-3-1-4-12(9-11)22-15(24)14(23)21-10-16(6-7-16)13-5-2-8-25-13/h1-5,8-9H,6-7,10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLOXXLOPBWLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)
![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)


![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)

![7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B2715579.png)

![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)